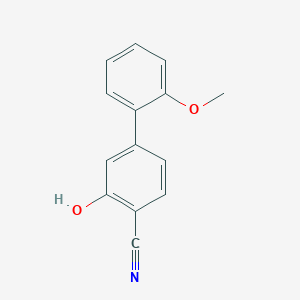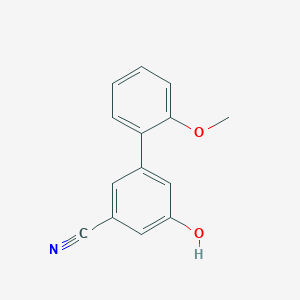
3-Cyano-5-(3-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(3-methoxyphenyl)phenol, 95% (3-C5MPP) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a colorless to yellowish-white solid with a melting point of 100-105°C. It is soluble in methanol, ethanol, and water, and is insoluble in ether and chloroform. 3-C5MPP is a versatile molecule with a wide range of applications, including synthesis, spectroscopy, and chromatography.
Aplicaciones Científicas De Investigación
3-Cyano-5-(3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research, including spectroscopy, chromatography, and synthesis. It is used in the synthesis of various compounds, including heterocyclic compounds, polymers, and dyes. It is also used in the synthesis of polymers, such as polysiloxanes, polyurethanes, polyamides, and polyesters. In addition, it is used in spectroscopic studies, such as NMR, FTIR, and UV-Vis.
Mecanismo De Acción
3-Cyano-5-(3-methoxyphenyl)phenol, 95% is an organic compound that acts as a reagent in various reactions. In Wittig olefination, it acts as a reagent to form an alkene, which is then reacted with a Grignard reagent. In addition, it is used in the synthesis of various compounds, such as heterocyclic compounds, polymers, and dyes.
Biochemical and Physiological Effects
3-Cyano-5-(3-methoxyphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it is used as a reagent in various reactions, which may lead to the formation of compounds with biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyano-5-(3-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a versatile molecule that can be used in various reactions, including Wittig olefination, synthesis of heterocyclic compounds, and spectroscopic studies. It is also soluble in methanol, ethanol, and water, and is insoluble in ether and chloroform, making it easy to handle and store.
However, 3-Cyano-5-(3-methoxyphenyl)phenol, 95% is limited in its use in laboratory experiments due to its lack of direct biochemical or physiological effects. In addition, its melting point of 100-105°C may make it difficult to use in some reactions.
Direcciones Futuras
The future directions for 3-Cyano-5-(3-methoxyphenyl)phenol, 95% include further research on its use in spectroscopic studies, such as NMR, FTIR, and UV-Vis. Additionally, further research can be done on its use in the synthesis of polymers, such as polysiloxanes, polyurethanes, polyamides, and polyesters. Finally, further research can be done on its use in the synthesis of heterocyclic compounds, such as benzimidazoles, thiazoles, and pyrroles.
Métodos De Síntesis
3-Cyano-5-(3-methoxyphenyl)phenol, 95% can be synthesized through a process known as Wittig olefination. In this process, a phosphonium salt is reacted with an aldehyde or ketone in the presence of a base. This results in the formation of an alkene, which is then reacted with a Grignard reagent. Finally, the reaction is acidified to form the desired product.
Propiedades
IUPAC Name |
3-hydroxy-5-(3-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSGSVDMZGTJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684677 |
Source


|
| Record name | 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-methoxyphenyl)phenol | |
CAS RN |
1261998-48-4 |
Source


|
| Record name | 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














